tert-Butyl 3-methoxy-4-methylbenzoate
Overview
Description
Tert-butyl 3-methoxy-4-methylbenzoate is a benzoate ester . It is a tert-butyl ester, a benzoate ester, a monomethoxybenzene, and a member of phenols .
Synthesis Analysis
The synthesis of similar compounds like Methyl 4-tert-butylbenzoate involves Claisen condensation reaction with 4-methoxyacetophenone . Another compound, MTBE, can be synthesized by acid-catalyzed reaction between methanol and isobutene .Molecular Structure Analysis
The molecular formula of this compound is C13H18O3 . It is a member of phenols and a monomethoxybenzene .Chemical Reactions Analysis
Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .Physical and Chemical Properties Analysis
The molecular weight of this compound is 222.28 g/mol . Another similar compound, Methyl 4-tert-butylbenzoate, is a clear colorless liquid with a boiling point of 122° C .Scientific Research Applications
Room-Temperature Fujiwara-Moritani Reactions
tert-Butyl perbenzoate is used as a substitute for benzoquinone in Fujiwara-Moritani reactions, a type of chemical reaction that occurs between acetanilides and butyl acrylate. This allows for these reactions to occur at room temperature, offering a more efficient and less energy-intensive process. The addition of Cu(OAc)(2) as a cocatalyst enhances this system, demonstrating the versatility of tert-butyl perbenzoate in organic synthesis (Liu & Hii, 2011).
Cytotoxic Activity Studies
In the field of medicinal chemistry, the cytotoxic activity of compounds related to tert-Butyl 3-methoxy-4-methylbenzoate has been studied. For instance, various derivatives, such as hexyl orsellinate, have shown significant cytotoxic activity, indicating potential antineoplastic properties. These studies help in understanding the biological activities of these compounds and their possible applications in drug development (Gomes et al., 2006).
Metabolism in Rats and Humans
The metabolism of similar compounds, such as 3,5-di-tert-butyl-4-hydroxytoluene (BHT), has been studied extensively in rats and humans. Understanding how these compounds are metabolized can provide insights into their potential toxicity, safety, and mechanisms of action. These studies are crucial for evaluating the safety of chemical compounds used in various applications (Daniel, Gage, & Jones, 1968).
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDRJZXPPUNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563231 | |
Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104436-90-0 | |
Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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